2-Deaminofolic acid
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Overview
Description
2-Deaminofolic acid is a derivative of folic acid, a synthetic vitamin B9 It is structurally similar to folic acid but lacks an amino group, which significantly alters its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Deaminofolic acid can be synthesized through the deamination of folic acid. This process involves the removal of an amino group from folic acid, typically using enzymes such as pterin deaminase. The reaction conditions often include a buffered aqueous solution at a specific pH to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes. Specific strains of bacteria, such as Variovorax sp., have been identified to degrade folic acid into this compound through enzymatic pathways involving carboxypeptidase G and pterin deaminase .
Chemical Reactions Analysis
Types of Reactions
2-Deaminofolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Deaminofolic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the deamination process and its effects on folic acid derivatives.
Biology: It helps in understanding the metabolic pathways involving folic acid and its derivatives.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment, due to its ability to interfere with folic acid metabolism.
Industry: It is used in the production of various biochemical reagents and as a precursor in the synthesis of other compounds
Mechanism of Action
2-Deaminofolic acid exerts its effects by interfering with the metabolic pathways of folic acid. It acts as a competitive inhibitor of enzymes involved in folic acid metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of nucleotides and amino acids, which are essential for DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Folic Acid: The parent compound, essential for DNA synthesis and repair.
Dihydrofolic Acid: A reduced form of folic acid involved in the same metabolic pathways.
Tetrahydrofolic Acid: Another reduced form, crucial for the transfer of one-carbon units in metabolism.
Uniqueness
2-Deaminofolic acid is unique due to its lack of an amino group, which significantly alters its chemical properties and biological activities compared to its similar compounds. This structural difference makes it a valuable tool for studying the role of the amino group in folic acid’s biological functions .
Properties
CAS No. |
32225-99-3 |
---|---|
Molecular Formula |
C19H18N6O6 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H18N6O6/c26-14(27)6-5-13(19(30)31)25-17(28)10-1-3-11(4-2-10)20-7-12-8-21-16-15(24-12)18(29)23-9-22-16/h1-4,8-9,13,20H,5-7H2,(H,25,28)(H,26,27)(H,30,31)(H,21,22,23,29)/t13-/m0/s1 |
InChI Key |
ANHVSUORPFCWSR-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC=N3 |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC=N3 |
Origin of Product |
United States |
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